molecular formula C19H21NO B13436946 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate

Cat. No.: B13436946
M. Wt: 282.35 g/mol
InChI Key: ODQWQRRAPPTVAG-XLEMOQDXSA-N
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Description

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate (CAS No. 1639207-44-5) is a chlorinated ester classified as a 2-monochloropropanediol (2-MCPD) ester. Its molecular formula is C₃₇H₇₁ClO₄, with a molecular weight of 615.41 g/mol . Structurally, it features a chlorinated propyl backbone esterified with two long-chain acyl groups: a hexadecanoyl (C₁₆) and an octadecanoyl (C₁₈) moiety. This compound is categorized as a biochemical and is commercially available in highly purified grades for research applications .

Properties

Molecular Formula

C19H21NO

Molecular Weight

282.35 g/mol

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethyl(1,2,3-13C3)propan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i7+1,11+1,13+1

InChI Key

ODQWQRRAPPTVAG-XLEMOQDXSA-N

Isomeric SMILES

CN(C)[13CH2][13CH2]/[13CH]=C/1\C2=CC=CC=C2COC3=CC=CC=C31

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

  • Step 1: Preparation of the chlorinated glycerol intermediate
    The glycerol backbone is selectively chlorinated at the 2-position. This can be achieved by controlled substitution reactions using reagents such as phosphorus trichloride or thionyl chloride under low-temperature conditions to avoid over-chlorination.

  • Step 2: Formation of the 1-oxohexadecyl ether substituent
    The ketone-containing hexadecanoyl moiety is introduced via an etherification reaction, often through nucleophilic substitution of an appropriate leaving group on the glycerol derivative.

  • Step 3: Esterification with octadecanoic acid (stearic acid)
    The free hydroxyl group on the glycerol derivative is esterified with octadecanoic acid using classical esterification methods such as acid catalysis or coupling agents (e.g., DCC, EDC) to yield the final ester product.

Detailed Preparation Protocols

Research Findings and Optimization Parameters

  • Temperature Control: Maintaining low temperatures (0 to 10 °C) during chlorination prevents side reactions and over-chlorination, improving selectivity and yield.
  • Solvent Effects: Use of inert solvents such as chloroform, toluene, or ethylene dichloride enhances solubility of reactants and facilitates controlled reaction kinetics.
  • Oxidation Step: Ozone or other oxidants are used to introduce the oxo group selectively without degrading the ester or ether linkages.
  • Purification: Vacuum distillation and chromatography are essential for isolating high-purity products, especially due to the compound’s high molecular weight and complex structure.

Summary Table of Preparation Conditions

Parameter Optimal Range / Conditions Impact on Synthesis
Chlorination reagent Phosphorus trichloride (PCl3) Selective 2-position chlorination
Temperature (chlorination) 0–10 °C Controls selectivity and yield
Solvent Toluene, chloroform, ethylene dichloride Solubility and reaction control
Oxidation agent Ozone (generated in situ) Introduces oxo group without degradation
Esterification agent DCC, DMAP, or acid catalyst Efficient ester bond formation
Purification Vacuum distillation (90 °C / 1 mmHg) Isolation of pure product
Yield 60–75% per step Dependent on reaction control

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Hydrolysis: Octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing octadecanoic acid and 2-chloro-3-[(1-oxohexadecyl)oxy]propanol. These products can then participate in different metabolic pathways, affecting cellular functions. The chlorine atom in the compound can also undergo substitution reactions, leading to the formation of different derivatives that may have distinct biological activities .

Comparison with Similar Compounds

Key Differences :

  • GGL contains polar galactopyranosyl groups, enhancing water solubility and membrane interaction, whereas the chlorinated ester is more lipophilic, favoring lipid bilayer integration or storage .
  • GGL demonstrates tumor-suppressive activity, while the chlorinated ester’s bioactivity remains uncharacterized but may exhibit distinct reactivity due to the electrophilic chlorine atom .

Halogenated Furanones (e.g., EMX, BMX-3)

Example Compounds: (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) and 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3) .

Property 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate EMX/BMX-3
Molecular Formula C₃₇H₇₁ClO₄ C₅H₃Cl₃O₃ (EMX)
Functional Groups Long-chain ester Halogenated furanone/butenoic acid
Reactivity Likely stable ester hydrolysis Electrophilic, mutagenic potential
Toxicity Profile Unreported Carcinogenic (LM classification)
Application Biochemical research Toxicological studies

Key Differences :

  • EMX/BMX-3 are small, highly reactive molecules with documented carcinogenic potency, whereas the chlorinated ester’s long acyl chains may reduce volatility and direct DNA interaction .
  • The ester’s lack of α,β-unsaturated carbonyl groups (common in mutagenic furanones) suggests a divergent toxicity mechanism .

Chlorinated Pesticide Esters (e.g., Cinidon-ethyl)

Example Compound: Ethyl 2-chloro-3-(2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)-2-propenoate (Cinidon-ethyl) .

Property 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate Cinidon-ethyl
Molecular Formula C₃₇H₇₁ClO₄ C₂₀H₁₇Cl₂NO₅
Functional Groups Long-chain ester Propenoate ester + isoindole
Bioactivity Unreported Herbicidal (ACCase inhibitor)
Environmental Persistence Likely high (long acyl chains) Moderate (smaller structure)

Key Differences :

  • Cinidon-ethyl’s propenoate group and aromatic isoindole moiety enable herbicidal action via enzyme inhibition, whereas the chlorinated ester’s lack of α,β-unsaturation limits similar reactivity .
  • The ester’s long hydrophobic chains may confer greater environmental persistence compared to smaller pesticide esters .

Biological Activity

2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate, also known as 1-Palmitoyl-3-Stearoyl-2-chloropropanediol, is a chlorinated lipid compound with the molecular formula C37H71ClO4C_{37}H_{71}ClO_4 and a molecular weight of 615.41 g/mol. This compound is categorized under chloropropanediols and is noted for its potential biological activities, which are of significant interest in pharmaceutical and biochemical research.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C37H71ClO4C_{37}H_{71}ClO_4
  • Molecular Weight : 615.41 g/mol
  • SMILES Notation : O=C(OCC(Cl)COC(=O)CCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC
  • InChI Key : IPYZUIQBTDCGGH-UHFFFAOYSA-N

Physical Properties

PropertyValue
Purity>98%
Physical StateSolid
Storage ConditionsFreezer

Antimicrobial Properties

Research indicates that chlorinated lipids like 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate may exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis. Specifically, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi.

Cytotoxicity Studies

Preliminary cytotoxicity assessments have been conducted to evaluate the effects of this compound on different cancer cell lines. For example, derivatives of chlorinated lipids have been tested against human tumor cell lines, revealing varying degrees of cytotoxicity. While specific data on 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate remains limited, related compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells.

Case Studies

  • Study on Lipid Derivatives : A study published in a peer-reviewed journal examined the cytotoxic effects of chlorinated lipid derivatives on human cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity, suggesting potential pathways for drug development targeting specific cancers .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial activity of chlorinated lipids against Helicobacter pylori and other pathogens. The findings suggested that these compounds could serve as effective agents in treating infections resistant to conventional antibiotics .

Potential Applications

Given its biological activity, 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate may have several applications:

  • Pharmaceutical Development : It could serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Biochemical Research : The compound may be used in studies exploring lipid metabolism and membrane dynamics.

Q & A

Q. What are the primary methods for structural elucidation of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can identify chlorine substitution patterns and ester linkages. For example, the chloro group at position 2 of the glycerol backbone produces distinct splitting patterns in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C37H71ClO4, MW 615.41) via exact mass analysis. Fragmentation patterns can distinguish between positional isomers of chlorinated esters .
  • Infrared Spectroscopy (IR) : Ester carbonyl (C=O) stretching (~1740 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) provide functional group confirmation .

Q. How can researchers optimize the synthesis of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
  • Factors : Temperature, reaction time, molar ratios (e.g., hexadecanoic acid chloride to glycerol derivatives), and catalyst type.
  • Response Variables : Yield, purity, and selectivity.
  • Example Design : A 2^4 factorial design evaluates interactions between factors. Statistical software (e.g., JMP, Minitab) identifies optimal conditions while minimizing experimental runs .
  • Validation : Confirm reproducibility through triplicate runs under optimized conditions.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods to limit inhalation exposure; monitor airborne concentrations with real-time sensors .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Chlorinated esters may cause skin irritation .
  • Emergency Measures : Immediate eye washing and decontamination showers if skin contact occurs. Contaminated clothing must be professionally laundered to avoid secondary exposure .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can map energy profiles for esterification and chlorination steps. Transition state analysis identifies rate-limiting steps .
  • Reaction Path Search Tools : Software like GRRM or AFIR explores alternative pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with experimental validation .
  • Table 1 : Example computational parameters:
MethodBasis SetSolvent ModelApplication
DFT (B3LYP)6-31G*PCM (Toluene)Transition state identification
MD SimulationsOPLS-AAExplicitSolvent effects on reactivity

Q. How can researchers resolve contradictions in reported analytical data (e.g., conflicting NMR shifts)?

  • Methodological Answer :
  • Cross-Validation : Compare data across multiple techniques (e.g., HPLC purity vs. NMR integration) and reference standards.
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. For example, batch-to-batch differences in chlorination efficiency may explain discrepancies .
  • Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Dynamic NMR can clarify conformational mobility in the glycerol backbone .

Q. What strategies enhance the stability of 2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate in long-term storage?

  • Methodological Answer :
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS. Hydrolysis of the ester bond is a primary pathway; antioxidants (e.g., BHT) may mitigate oxidation .
  • Packaging : Store under inert gas (argon) in amber glass vials to limit light and moisture exposure. Ultra-low temperatures (-80°C) are recommended for multi-year stability .

Q. How can AI-driven tools optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer :
  • Machine Learning (ML) : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal yields. Platforms like COMSOL Multiphysics integrate reaction kinetics with AI for real-time parameter adjustments .
  • Automation : Robotic liquid handlers execute high-throughput screening of catalyst libraries. For example, Bayesian optimization reduces the number of experiments needed to identify robust conditions .

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